

# The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CLDQ

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The Chronic Liver Disease Questionnaire (**CLDQ**) is a widely utilized, disease-specific patient-reported outcome (PRO) instrument designed to measure the health-related quality of life (HRQOL) in individuals with chronic liver disease.[1][2][3] Developed to be brief and easy to administer, the **CLDQ** has become a crucial tool in both clinical practice and research, including drug development, for assessing the impact of liver disease and its treatments from the patient's perspective.[2][3]

## Core Instrument and Scoring Methodology

The original **CLDQ** consists of 29 items that cover six distinct domains of a patient's life: Abdominal Symptoms, Fatigue, Systemic Symptoms, Activity, Emotional Function, and Worry.[1][3][4] Patients respond to each item based on their experiences over the preceding two weeks, using a 7-point Likert scale where 1 signifies "all of the time" and 7 indicates "none of the time".[1][5] A higher score on the **CLDQ** is indicative of a better health status.[6]

The scoring is calculated by averaging the scores for the items within each domain to generate a domain score. The overall **CLDQ** score is the mean of the scores from all 29 items or the average of the six domain scores.[1][5]

## Disease-Specific Adaptations

The versatility of the **CLDQ** has led to the development and validation of several disease-specific versions to more accurately capture the nuances of different liver conditions. These adaptations include:

- **CLDQ-HCV:** For patients with Hepatitis C virus infection.[\[7\]](#)[\[8\]](#)
- **CLDQ-HBV:** For patients with Hepatitis B virus infection.[\[6\]](#)
- **CLDQ-NAFLD/NASH:** For patients with non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.[\[6\]](#)[\[9\]](#)
- **CLDQ-PSC:** For patients with primary sclerosing cholangitis.[\[6\]](#)[\[8\]](#)[\[10\]](#)

## Psychometric Validation: A Summary of Key Quantitative Data

The **CLDQ** and its variants have undergone rigorous psychometric testing across various patient populations and in numerous languages, consistently demonstrating high reliability and validity.

### Reliability

Internal consistency, a measure of how well the items within a domain relate to each other, is typically assessed using Cronbach's alpha. Test-retest reliability evaluates the stability of the questionnaire over time.

Study/Version	Patient Population	Cronbach's Alpha (Overall)	Cronbach's Alpha (Domains)	Test-Retest Reliability (ICC)
Original CLDQ (Thai Validation)	150 patients with chronic liver disease	0.96	> 0.93	0.88 (average score), 0.68-0.90 (domains)[4]
CLDQ-HCV	4142 patients in clinical trials	Not Reported	0.84 - 0.94	0.84 - 0.93[7]
CLDQ (Indonesian Validation)	52 patients with liver cirrhosis	Not Reported	≥ 0.7	> 0.7[11]
CLDQ (Serbian Validation)	Not specified	0.93	> 0.70 (except "Activity" at 0.49)	Not Reported[12]
CLDQ-PSC	100 patients with PSC	Not Reported	0.85 - 0.94	Not Reported[6][10]
CLDQ (Singapore-Mandarin Validation)	242 patients with chronic liver disease	Not Reported	> 0.70	Not Reported[1]
CLDQ (Persian Validation)	155 liver transplantation candidates	Not Reported	0.65 - 0.89	Not Reported[13]

## Validity

Construct validity is often established by correlating the **CLDQ** with a generic health survey, most commonly the Short-Form 36 (SF-36). Discriminant validity is demonstrated by the questionnaire's ability to differentiate between patients with varying disease severity.

Study/Version	Patient Population	Correlation with SF-36	Discriminant Validity Findings
CLDQ in NASH	79 adults with NASH	Overall CLDQ score with SF-36 PCS ( $r=0.82$ , $p<0.0001$ ) and MCS ( $r=0.67$ , $p<0.0001$ )[5]	Scores were independent of age, sex, and BMI, but the presence of diabetes was associated with reduced physical function.[5]
CLDQ (Thai Validation)	150 patients with chronic liver disease	Average CLDQ score strongly correlated with the general health domain of SF-36 ( $P=0.69$ , $P=0.01$ ) [4]	Scores were highest in the normal group, lower in the compensated group, and lowest in the decompensated group.[4]
CLDQ-HCV	4142 patients in clinical trials	Domain correlations with similar SF-36 domains exceeded 0.8.[7]	Discriminated best by the presence of cirrhosis and a history of psychiatric conditions (all $P < 0.0001$ ).[7]
CLDQ (Indonesian Validation)	52 patients with liver cirrhosis	Strong correlations between CLDQ and SF-36.[11]	Not explicitly reported.
CLDQ-PSC	100 patients with PSC	Relevant items of SF-36 and CLDQ-PSC were highly correlated (all $p<0.0001$ ).[6][10]	Discriminated between patients with and without cirrhosis or its complications, obesity, history of depression, and weight loss ( $p<0.05$ for all or select domains).[6][10]

CLDQ (Singapore-Mandarin Validation)	242 patients with chronic liver disease	Assessed using Spearman correlation coefficient.	A statistically significant decreasing trend in five of the six domains and the overall score was observed from non-cirrhotic to compensated and decompensated cirrhosis patients. <a href="#">[1]</a>
CLDQ (Serbian Validation)	Not specified	Not explicitly reported.	Patients without cirrhosis had a higher total CLDQ score ( $4.86 \pm 1.05$ ) than those with Child's C cirrhosis ( $4.31 \pm 0.97$ ). <a href="#">[12]</a>

## Detailed Methodologies for Key Experiments

The validation of the **CLDQ** across different languages and disease-specific contexts follows a generally standardized protocol.

### Translation and Cross-Cultural Adaptation

The process of translating the **CLDQ** for use in new populations is a multi-step endeavor to ensure conceptual equivalence and cultural appropriateness.[\[4\]](#)

- **Forward Translation:** The original English questionnaire is translated into the target language by at least two independent, bilingual translators.
- **Reconciliation:** The translators and a recording observer synthesize the forward translations into a single, consensus version.
- **Back Translation:** The reconciled version is translated back into English by at least two independent, bilingual translators who have not seen the original version.

- **Back Translation Review:** The back translations are compared with the original questionnaire to identify any discrepancies in meaning.
- **Cognitive Debriefing and Pretesting:** The translated questionnaire is administered to a small group of patients (typically 5-10) from the target population to assess their understanding of the items and instructions.[\[4\]](#)[\[11\]](#)
- **Finalization:** Based on the results of the back translation review and pretesting, a final version of the translated questionnaire is produced.

## Psychometric Validation Studies

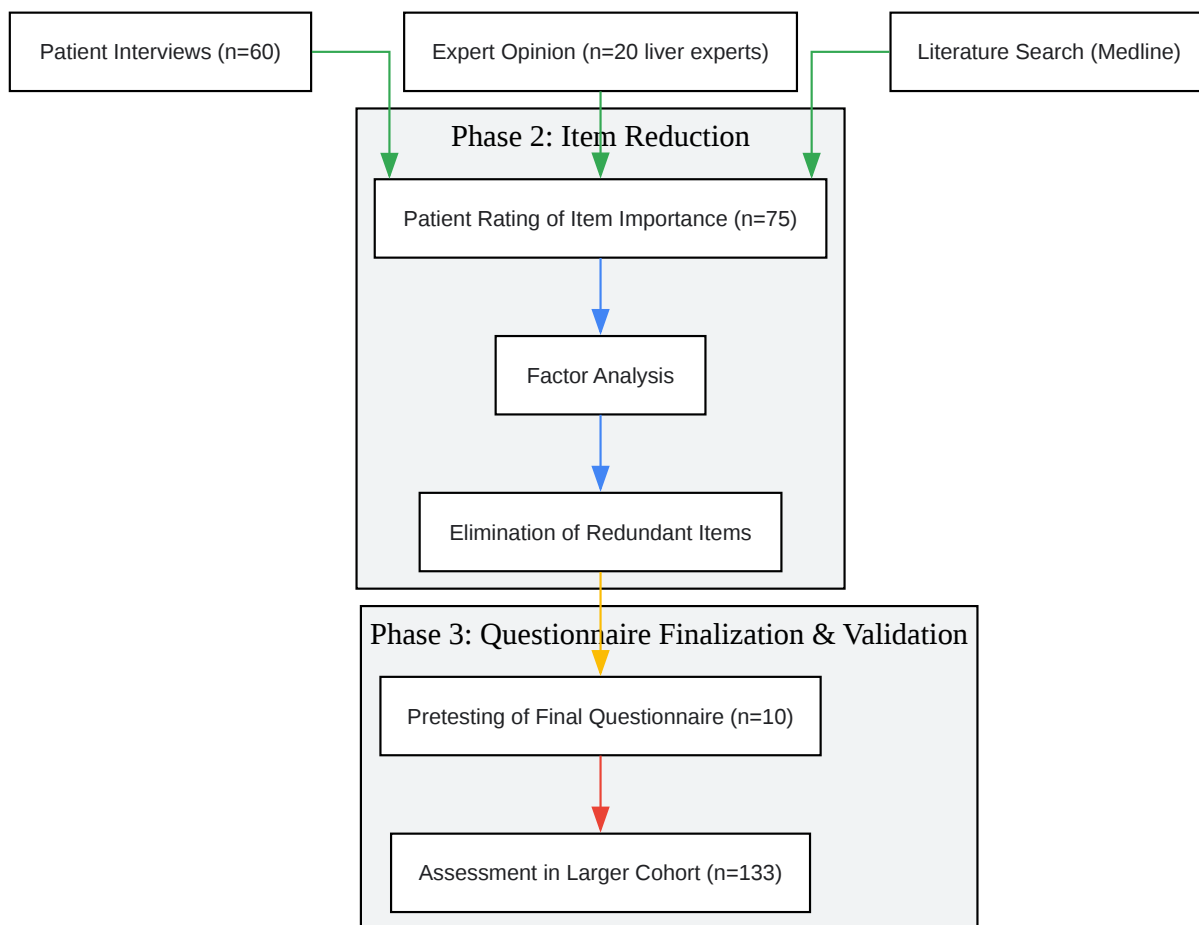
Once a translated or adapted version of the **CLDQ** is finalized, it undergoes a comprehensive validation study.

- **Study Design:** These are typically cross-sectional studies involving a cohort of patients with a confirmed diagnosis of chronic liver disease.[\[1\]](#)[\[11\]](#)
- **Data Collection:** Participants complete the new version of the **CLDQ**, often alongside a validated generic health survey like the SF-36, to allow for convergent validity assessment.  
[\[1\]](#)[\[4\]](#)[\[5\]](#) Demographic and clinical data, including disease etiology and severity (e.g., Child-Pugh score, MELD score), are also collected.[\[1\]](#)[\[12\]](#)
- **Reliability Assessment:**
  - **Internal Consistency:** Cronbach's alpha is calculated for each domain and for the overall score. A value of  $\geq 0.70$  is generally considered acceptable.[\[1\]](#)[\[4\]](#)[\[11\]](#)
  - **Test-Retest Reliability:** A subset of patients completes the questionnaire a second time after a stable period (e.g., 1-4 weeks) to assess the consistency of the results over time.[\[4\]](#)  
The intraclass correlation coefficient (ICC) is often used for this analysis.
- **Validity Assessment:**
  - **Construct Validity:**
    - **Convergent Validity:** The correlation between the **CLDQ** domains and similar domains of the SF-36 is assessed using Spearman's rank correlation.[\[1\]](#)[\[4\]](#)

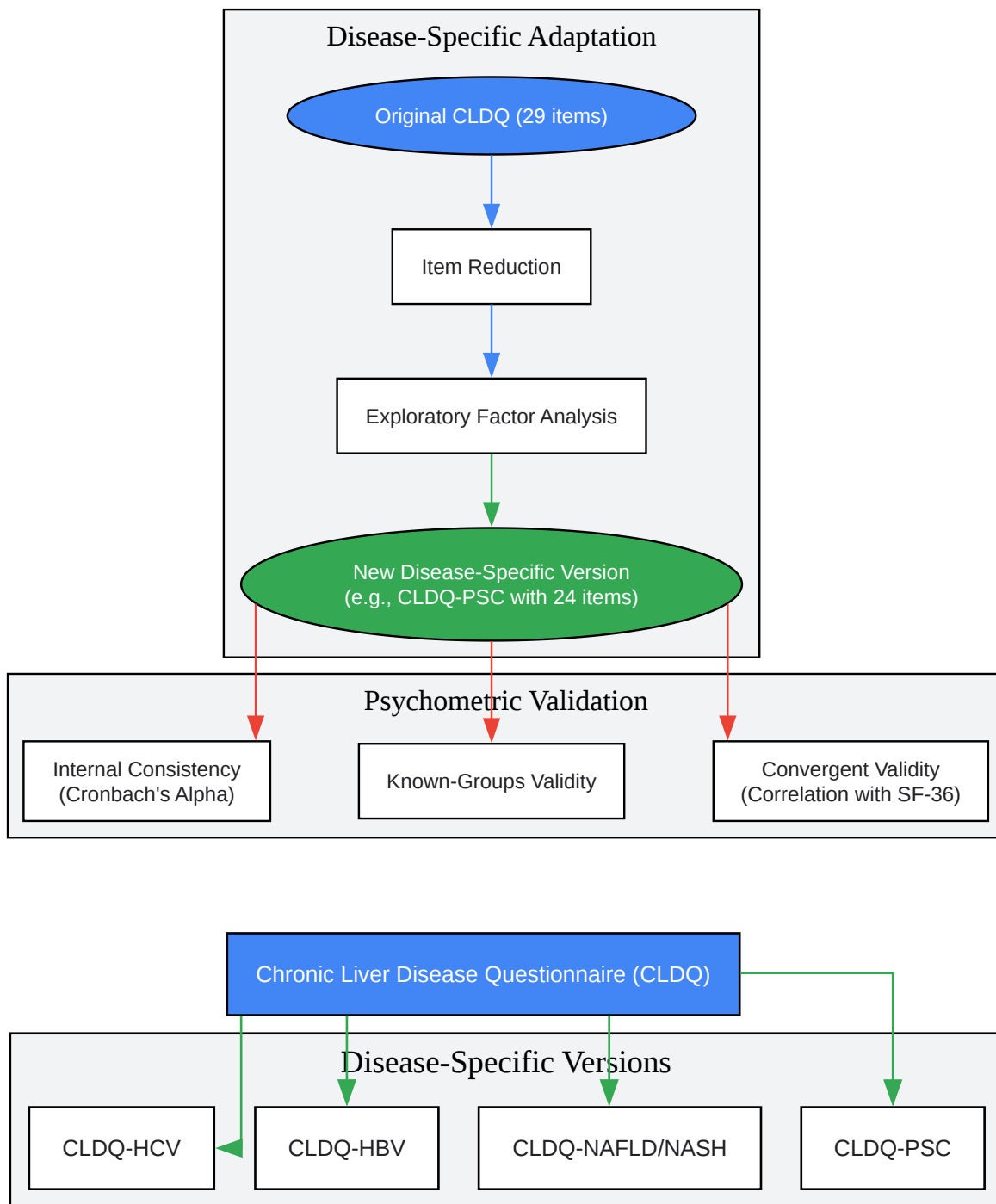
- Discriminant Validity: The ability of the **CLDQ** to distinguish between groups of patients with different known clinical characteristics (e.g., presence or absence of cirrhosis, different Child-Pugh classes) is evaluated using methods like the Mann-Whitney test or ANOVA.[\[1\]](#)[\[12\]](#)
- Factor Analysis: Exploratory factor analysis may be performed to examine the underlying factor structure of the questionnaire and to see if it aligns with the original domain structure.[\[1\]](#)[\[12\]](#)

## Visualizing Key Processes

To better understand the workflow of developing and validating the **CLDQ** and its adaptations, the following diagrams are provided.







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